PDM2
CAS No.:
VCID: VC0005244
Molecular Formula: C14H9Cl3
Molecular Weight: 283.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
PDM2 is a compound that has been identified in various contexts, including as a selective aryl hydrocarbon receptor (AhR) antagonist and in relation to biological models. This article will focus on the compound PDM2, particularly its role as an AhR antagonist, and provide detailed research findings and data tables based on authoritative sources. PDM2 as an Aryl Hydrocarbon Receptor AntagonistPDM2 is recognized as a high-affinity antagonist of the aryl hydrocarbon receptor (AhR), with a Ki value of 1.2 ± 0.4 nM . The AhR is a ligand-activated transcription factor involved in various biological processes, including immune responses and xenobiotic metabolism. Antagonists like PDM2 can modulate these processes, potentially impacting applications in toxicology and pharmacology. Mechanism of ActionThe mechanism of action of PDM2 involves binding to the AhR, thereby preventing the activation of this receptor by its natural ligands. This can lead to alterations in gene expression and cellular responses that are typically mediated by AhR activation. Potential ApplicationsGiven its role as an AhR antagonist, PDM2 may have applications in research related to environmental toxicology, where AhR activation is a key response to certain pollutants. Additionally, it could be used in studies exploring the role of AhR in immune regulation and cancer biology. PDM-2 in Biological ModelsIn a different context, PDM-2 is associated with a tumor-derived model used in basic research, specifically isolated from primary adenocarcinoma of the large intestine . This model, known as HCM-CSHL-0057-C18 (ATCC No. PDM-2), is utilized for studying cancer biology and can be cultured using specific organoid media formulations. Culture Conditions
Table 1: PDM2 as an AhR Antagonist
Table 2: PDM-2 Biological Model Culture Conditions
Research FindingsResearch on PDM2 as an AhR antagonist highlights its potential in modulating biological responses to environmental toxins and in understanding the role of AhR in disease processes. The PDM-2 biological model provides insights into cancer biology, particularly in adenocarcinoma of the large intestine. |
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Product Name | PDM2 | ||||||||||||||||
Molecular Formula | C14H9Cl3 | ||||||||||||||||
Molecular Weight | 283.6 g/mol | ||||||||||||||||
IUPAC Name | 1,3-dichloro-5-[(E)-2-(4-chlorophenyl)ethenyl]benzene | ||||||||||||||||
Standard InChI | InChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H/b2-1+ | ||||||||||||||||
Standard InChIKey | JMYNPQVCVQVODQ-OWOJBTEDSA-N | ||||||||||||||||
Isomeric SMILES | C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)Cl)Cl)Cl | ||||||||||||||||
SMILES | C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl | ||||||||||||||||
Canonical SMILES | C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl | ||||||||||||||||
Appearance | Assay:≥98%A crystalline solid | ||||||||||||||||
Synonyms | 1,3-dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene | ||||||||||||||||
PubChem Compound | 9838722 | ||||||||||||||||
Last Modified | Sep 13 2023 |
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